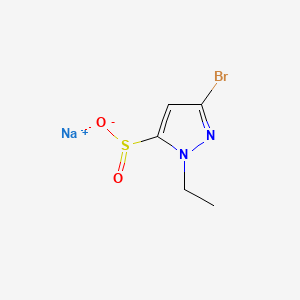
sodium3-bromo-1-ethyl-1H-pyrazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C5H6BrN2NaO2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine and sulfonate groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 3-bromo-1-ethyl-1H-pyrazole with sodium sulfinate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
[ \text{3-bromo-1-ethyl-1H-pyrazole} + \text{sodium sulfinate} \rightarrow \text{sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate} ]
Industrial Production Methods: In an industrial setting, the production of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives.
Scientific Research Applications
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-bromo-1-ethyl-1H-pyrazole: Lacks the sulfonate group, making it less versatile in certain reactions.
Sodium 3-chloro-1-ethyl-1H-pyrazole-5-sulfinate: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and applications.
Sodium 3-bromo-1-methyl-1H-pyrazole-5-sulfinate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is unique due to the combination of bromine and sulfonate groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2913279-47-5 |
|---|---|
Molecular Formula |
C5H6BrN2NaO2S |
Molecular Weight |
261.07 g/mol |
IUPAC Name |
sodium;5-bromo-2-ethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H7BrN2O2S.Na/c1-2-8-5(11(9)10)3-4(6)7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QDXKVOKXUBISRI-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=CC(=N1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















